Home > Products > Screening Compounds P62510 > SPOP-IN-6b (dihydrochloride)
SPOP-IN-6b (dihydrochloride) -

SPOP-IN-6b (dihydrochloride)

Catalog Number: EVT-8342384
CAS Number:
Molecular Formula: C28H34Cl2N6O3
Molecular Weight: 573.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SPOP-IN-6b was developed as part of research efforts aimed at understanding and manipulating the SPOP-mediated ubiquitination pathways. It belongs to the class of small molecule inhibitors and is classified as an E3 ubiquitin ligase inhibitor. Its chemical structure and properties allow it to selectively bind to SPOP, thereby inhibiting its function and potentially restoring the degradation of oncogenic proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of SPOP-IN-6b involves multiple steps typically characterized by organic synthesis techniques. While specific synthetic routes can vary, key methods often include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Common reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate SPOP-IN-6b in high purity.
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of SPOP-IN-6b can be represented by its chemical formula, which includes specific functional groups that facilitate its interaction with SPOP. Key structural features include:

  • Molecular Formula: C₁₅H₁₄Cl₂N₄O
  • Molecular Weight: Approximately 363.2 g/mol
  • Functional Groups: Presence of chloro groups, amine functionalities, and aromatic rings which contribute to its binding affinity.

The three-dimensional conformation plays a crucial role in its ability to inhibit the target protein effectively.

Chemical Reactions Analysis

Reactions and Technical Details

SPOP-IN-6b primarily functions through competitive inhibition, where it binds to the active site of SPOP, preventing substrate interaction. Key aspects of its chemical reactivity include:

  1. Binding Mechanism: The inhibitor forms non-covalent interactions with specific amino acid residues within the SPOP protein.
  2. Impact on Ubiquitination: By inhibiting SPOP, the compound disrupts the ubiquitination process of target proteins, leading to their accumulation and potential reactivation of tumor suppressor pathways.
Mechanism of Action

Process and Data

The mechanism of action for SPOP-IN-6b involves several steps:

  1. Inhibition of Protein Interaction: By binding to SPOP, the compound prevents it from interacting with its substrates.
  2. Alteration of Ubiquitin Pathway: This inhibition leads to decreased ubiquitination of oncogenic proteins such as androgen receptors and other substrates involved in cancer progression.
  3. Restoration of Tumor Suppressor Function: The accumulation of these substrates can restore their function in tumor suppression, potentially leading to reduced cancer cell proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards biological targets rather than undergoing significant chemical transformations under normal conditions.
Applications

Scientific Uses

SPOP-IN-6b has several notable applications in scientific research:

  1. Cancer Research: Used extensively in studies investigating the role of SPOP mutations in prostate cancer and other malignancies.
  2. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting E3 ubiquitin ligases.
  3. Biochemical Studies: Employed in biochemical assays to elucidate the mechanisms underlying protein degradation pathways influenced by SPOP.
Molecular Mechanisms of SPOP Inhibition

Speckle-type POZ Protein Ubiquitination Pathway Modulation

SPOP-IN-6b dihydrochloride functions as a potent and selective inhibitor of the Speckle-type POZ Protein (SPOP), an adaptor protein within the Cullin3-RING ubiquitin ligase complex. This complex regulates the ubiquitination and subsequent proteasomal degradation of numerous oncogenic substrates. SPOP-IN-6b exhibits an inhibitory concentration (IC₅₀) of 3.58 μM against Speckle-type POZ Protein, as validated through in vitro binding assays [4]. Mechanistically, it disrupts the recruitment of substrate proteins to the ligase machinery, thereby attenuating the polyubiquitination process essential for substrate degradation [1] [4].

This inhibition stabilizes key tumor suppressors degraded by cytoplasmic Speckle-type POZ Protein in cancers like clear cell renal cell carcinoma. For example, SPOP-IN-6b treatment elevates cellular levels of Phosphatase and Tensin Homologue and Dual Specificity Phosphatase 7 by >50%, suppressing downstream oncogenic AKT/ERK signaling pathways [1] [4]. Unlike pan-Cullin inhibitors (e.g., MLN4924), SPOP-IN-6b specifically targets the Speckle-type POZ Protein adaptor without globally disrupting neddylation or ubiquitin ligase activity [5] [8].

Table 1: Comparative Profile of Speckle-type POZ Protein Inhibitors

CompoundIC₅₀ (μM)Primary MechanismValidated Substrates Stabilized
SPOP-IN-6b3.58Disrupts SPOP-substrate bindingPhosphatase and Tensin Homologue, Dual Specificity Phosphatase 7
230D712.52Competitive MATH domain binderPhosphatase and Tensin Homologue
HS-2*N/ADual HDAC1/SPOP inhibitionMultiple oncoproteins

HS-2 is a dual-targeting inhibitor included for context [1].

Substrate-Specific Binding Disruption Mechanisms

SPOP-IN-6b achieves substrate-selective effects by sterically occluding the Speckle-type POZ Protein substrate-binding cleft. Structural analyses reveal that SPOP-IN-6b occupies the endogenous binding pocket within the MATH (Meprin and TRAF Homology) domain, preventing recognition of degron motifs in physiological substrates [4] [7]. This disruption is particularly consequential in clear cell renal cell carcinoma, where cytoplasmic mislocalization of Speckle-type POZ Protein drives aberrant degradation of tumor suppressors.

Notably, SPOP-IN-6b inhibits the Speckle-type POZ Protein–Insulin-like Growth Factor 2 mRNA-Binding Protein 3 interaction, which disrupts a pathogenic feedback loop. In endometrial cancer, Insulin-like Growth Factor 2 mRNA-Binding Protein 3 competitively inhibits Speckle-type POZ Protein–mediated ubiquitination of c-Myc, leading to c-Myc accumulation and paclitaxel resistance. SPOP-IN-6b blocks this axis by restoring Speckle-type POZ Protein’s access to c-Myc [9]. Additional substrates whose interactions are disrupted include:

  • Death Domain-Associated Protein: Disruption prevents its degradation, modulating apoptosis.
  • Androgen Receptor: Inhibition impedes growth in prostate cancer models.
  • Gli Transcription Factors: Alters Hedgehog pathway dynamics [7] [10].

Table 2: Key Oncogenic Substrates Affected by SPOP-IN-6b

SubstratePathwayFunctional Consequence of Stabilization
Phosphatase and Tensin HomologuePI3K/AKTSuppresses tumor growth and angiogenesis
Dual Specificity Phosphatase 7ERK/MAPKReduces proliferation and metastasis
c-MycTranscriptional regulationReverses chemotherapy resistance
Androgen ReceptorHormone signalingInhibits prostate cancer progression

Speckle-type POZ Protein-MATH Domain Interaction Dynamics

The MATH domain serves as the primary substrate-docking site on Speckle-type POZ Protein. Cancer-associated mutations (e.g., W131G, F133V) within this domain abrogate substrate binding and are implicated in prostate and endometrial cancers [8] [10]. SPOP-IN-6b binds wild-type MATH domains with higher affinity than these mutants, explaining its selectivity for tumors with functional Speckle-type POZ Protein [4]. Molecular dynamics simulations confirm that SPOP-IN-6b forms stable hydrogen bonds and hydrophobic contacts with residues lining the substrate-binding groove, including Ser119, Tyr123, and Trp131 [7] [8].

Notably, MATH domain binding is influenced by Speckle-type POZ Protein’s oligomerization state. The Back and BTB domains mediate higher-order self-association, promoting concentration within nuclear speckles. SPOP-IN-6b binding to the MATH domain allosterically destabilizes these oligomers, preventing phase separation and altering subcellular localization [7]. This dual effect—competitive substrate exclusion and disrupted condensate formation—amplifies its inhibitory impact beyond simple binding interference.

Allosteric Regulation of Cullin3-RING Ligase Activity

SPOP-IN-6b induces long-range conformational changes that propagate beyond the MATH domain to the Cullin3 interface. Biochemical studies show reduced affinity between Speckle-type POZ Protein and Cullin3 upon SPOP-IN-6b binding, decreasing the ligase’s catalytic efficiency toward substrates like Gli3 and Caprin1 [8] [9]. This allostery partially decouples substrate recognition from ubiquitin transfer, providing a secondary layer of inhibition.

Loss of Cullin3 function synergizes with TP53 deficiency to promote genomic instability via persistent NF-κB, AP-1, and Transforming Growth Factor β pathway activation. SPOP-IN-6b mimics this synthetic interaction by disrupting Cullin3–Speckle-type POZ Protein complexes, sensitizing TP53-deficient cells to Ataxia Telangiectasia Mutated kinase inhibitors [8]. Furthermore, SPOP-IN-6b’s disruption of liquid-liquid phase separation (a process where Speckle-type POZ Protein and substrates co-condense into membraneless organelles) impedes the spatial coordination required for optimal ubiquitination. Cancer-associated Speckle-type POZ Protein mutants deficient in phase separation exhibit similar losses of function, underscoring the physiological relevance of this mechanism [7] [10].

Key Allosteric Effects:

  • Reduced Cullin3 Affinity: Displaces Speckle-type POZ Protein from the ligase core.
  • Impaired Phase Separation: Disrupts formation of ubiquitination "hotspots".
  • Altered Substrate Accessibility: Modifies conformational landscape of bound substrates.

Properties

Product Name

SPOP-IN-6b (dihydrochloride)

IUPAC Name

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;dihydrochloride

Molecular Formula

C28H34Cl2N6O3

Molecular Weight

573.5 g/mol

InChI

InChI=1S/C28H32N6O3.2ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);2*1H

InChI Key

LVSZARUGVYSIAJ-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.